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Compound of Interest

Compound Name: 5-Bromo-2-methylbenzothiazole

Cat. No.: B1274153

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromo-2-methylbenzothiazole, a key intermediate in pharmaceutical and agrochemical
research. Due to the limited availability of a complete, experimentally-derived dataset from a
single source in the public domain, this guide combines available experimental data with
predicted and inferred spectroscopic information to offer a valuable resource for researchers.
The methodologies provided are based on standard laboratory practices for the analysis of
solid organic compounds.

Core Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for 5-Bromo-2-methylbenzothiazole.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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1H NMR (Predicted)

13C NMR (Experimental)

Chemical Shift (3, ppm) Assignment
~2.8 -CHs

~7.5 H-6

~7.8 H-7

~8.0 H-4

Note: *H NMR data is predicted based on structure-property relationships of similar

benzothiazole derivatives. The 3C NMR data is based on an available experimental spectrum.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Frequency Range (cm™1) Vibrational Mode Intensity

3050 - 3100 Aromatic C-H Stretch Medium

2920 - 2980 Aliphatic C-H Stretch (-CHs) Medium

1580 - 1620 C=N Stretch (Thiazole Ring) Medium-Strong

1450 - 1550 Aromatic C=C Stretch Medium-Strong

~1380 -CHs Bend Medium

1000 - 1250 C-N Stretch, C-S Stretch Medium

800 - 850 C-H Out.—of—plane Bending Strong
(Aromatic)

600 - 700 C-Br Stretch Medium-Strong

Note: IR data is inferred based on characteristic absorption frequencies for the functional

groups present in the molecule.

Table 3: Mass Spectrometry (MS) Data (Inferred)
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m/z lon Relative Abundance

227 [M]* High (for 7°Br isotope)

929 2]+ High (for 8!Br isotope, ~98% of
M+)

212 [M-CHs]* Moderate

185 [M-CzHzN]* Moderate

148 [M-Br]* Low

108 [CeHaS]* Moderate

Note: Mass spectrometry data is inferred based on the molecular weight of 5-Bromo-2-
methylbenzothiazole and the natural isotopic abundance of bromine. The fragmentation
pattern is predicted based on common fragmentation pathways for benzothiazole derivatives.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to elucidate the carbon-hydrogen framework of
the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:

o Weigh approximately 10-20 mg of 5-Bromo-2-methylbenzothiazole into a clean, dry NMR
tube.

e Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-de).

o Cap the NMR tube and gently agitate until the sample is fully dissolved.
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H NMR Acquisition Parameters (Typical):

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Temperature: 298 K.

13C NMR Acquisition Parameters (Typical):

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024-4096 (or more, depending on concentration).

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Temperature: 298 K.

Data Processing:

o Apply Fourier transformation to the acquired free induction decay (FID).
e Phase correct the resulting spectrum.

» Calibrate the chemical shift scale using the residual solvent peak as an internal standard
(e.g., CDCIs at 7.26 ppm for *H and 77.16 ppm for 13C).

 Integrate the peaks in the *H NMR spectrum.

» Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Thin Solid Film Method):

e Dissolve a small amount of 5-Bromo-2-methylbenzothiazole (5-10 mg) in a few drops of a
volatile solvent (e.g., methylene chloride or acetone).[1]

o Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[1]

» Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the
plate.[1]

Data Acquisition:

e Record a background spectrum of the empty sample compartment.

o Place the salt plate with the sample film in the spectrometer's sample holder.
e Acquire the sample spectrum over a typical range of 4000-400 cm~1.

Data Processing:

¢ The instrument software will automatically subtract the background spectrum from the
sample spectrum.

« ldentify and label the significant absorption bands in the spectrum.

o Correlate the observed absorption frequencies with known vibrational modes of functional
groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Sample Introduction:
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e The sample must be volatile to be analyzed by EI-MS.[2]

¢ Introduce a small amount of the solid sample via a direct insertion probe or by coupling the
mass spectrometer to a gas chromatograph (GC-MS).[2]

« If using a direct probe, the sample is heated in the vacuum of the ion source to induce
vaporization.[2]

lonization (Electron lonization - El):

e The gaseous sample molecules are bombarded with a beam of high-energy electrons
(typically 70 eV).[2][3]

» This interaction ejects an electron from the molecule, forming a positively charged molecular
ion (M*).[3]

e The excess energy imparted during ionization causes the molecular ion to fragment into
smaller, characteristic ions.[2][3]

Mass Analysis and Detection:
e The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

» A detector records the abundance of each ion at its respective m/z value, generating a mass
spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an
organic compound like 5-Bromo-2-methylbenzothiazole.
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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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